BenchChemオンラインストアへようこそ!

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Lipophilicity TPSA Fragment-based drug design

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is a fused imidazole–pyrazole heterocycle (C₁₀H₁₃N₃, MW 175.23) that serves as a non‑functionalized core scaffold for medicinal‑chemistry library design. The imidazo[1,2‑b]pyrazole system is recognized as a privileged fragment for kinase inhibition (e.g., Bruton's tyrosine kinase), α‑glucosidase inhibition, and anti‑tubercular programs.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 2098051-92-2
Cat. No. B1479894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
CAS2098051-92-2
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=CN3C2=CC=N3
InChIInChI=1S/C10H13N3/c1-2-9(3-1)8-12-6-7-13-10(12)4-5-11-13/h4-7,9H,1-3,8H2
InChIKeyUDNUCCXCMOGZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098051-92-2): Core Scaffold Identity and Procurement Context


1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is a fused imidazole–pyrazole heterocycle (C₁₀H₁₃N₃, MW 175.23) that serves as a non‑functionalized core scaffold for medicinal‑chemistry library design . The imidazo[1,2‑b]pyrazole system is recognized as a privileged fragment for kinase inhibition (e.g., Bruton's tyrosine kinase), α‑glucosidase inhibition, and anti‑tubercular programs [1][2][3]. The cyclobutylmethyl N‑substituent distinguishes this building block from methyl, ethyl, cyclopropylmethyl, and cyclopentyl analogs, altering steric demand, lipophilicity, and downstream synthetic accessibility [4].

Why Generic Imidazo[1,2-b]pyrazole Substitution Fails for 1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole (2098051-92-2)


In‑class imidazo[1,2‑b]pyrazole building blocks are not interchangeable because a change in the N1‑substituent (e.g., methyl, ethyl, cyclopropylmethyl, cyclopentyl) alters key physicochemical parameters (lipophilicity, topological polar surface area, conformational flexibility) that govern downstream reaction kinetics, scaffold‑hopping vectors, and fragment‑to‑lead progression . For instance, replacing the cyclobutylmethyl group with a cyclopentyl group increases molecular volume and lipophilicity, potentially shifting solubility and off‑target profiles, while a smaller cyclopropylmethyl analog reduces steric shielding of the fused core . No published head‑to‑head biological comparison exists for the unsubstituted core, but the quantitative SAR class‑level evidence necessitates early‑stage fixation of the N1‑substituent to preserve selectivity and avoid costly re‑optimization [1].

Quantitative Differentiation Evidence: 1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole vs Closest Analogs


Physicochemical Differentiation via Predicted Lipophilicity (XlogP) and Topological Polar Surface Area (TPSA) Relative to Chloromethyl Analog

Direct experimental logP data for the title compound are not publicly available. However, the chloromethyl derivative 7‑(chloromethyl)‑1‑(cyclobutylmethyl)‑1H‑imidazo[1,2‑b]pyrazole (CAS 2092800‑20‑7) exhibits a calculated XlogP of 1.7 and TPSA of 22.2 Ų . By structural extrapolation, the parent unsubstituted core is predicted to have a lower XlogP (~1.3‑1.5) and a slightly higher TPSA (~25‑30 Ų) owing to the absence of the lipophilic chlorine atom. This places the molecule in a favorable fragment‑like property space (MW < 200, logP < 2, TPSA < 60 Ų) that is differentiated from 1‑cyclopentyl‑1H‑imidazo[1,2‑b]pyrazole (expected higher logP due to larger alkyl group) and from 1‑(cyclopropylmethyl)‑6‑methyl‑1H‑imidazo[1,2‑b]pyrazole, where the methyl substituent introduces a steric buttress absent in the title compound .

Lipophilicity TPSA Fragment-based drug design

Synthetic Accessibility and Library Diversification Rate

The imidazo[1,2‑b]pyrazole scaffold is accessible via a one‑pot Groebke–Blackburn–Bienaymé (GBB) three‑component reaction, achieving library yields up to 83% for 46‑membered sets [1]. The cyclobutylmethyl group is installed via cyclobutylmethylamine, which is commercially available and reacts regioselectively under GBB conditions. No comparative yield data specific to the title compound have been published, but the general GBB protocol tolerates diverse amines, aldehydes, and isocyanides, suggesting a comparable synthetic efficiency to methyl and ethyl analogs [1]. The cyclobutyl ring provides a conformational constraint that may enhance crystallinity and ease of purification relative to flexible chain analogs .

Groebke–Blackburn–Bienaymé reaction One-pot synthesis Medicinal chemistry library

Class-Level α-Glucosidase Inhibitory Potency as an Activity Anchor

The imidazo[1,2‑b]pyrazole class exhibits potent α‑glucosidase inhibition with IC₅₀ values ranging from 95.0 ± 0.5 µM to 372.8 ± 1.0 µM, significantly outperforming the standard drug acarbose (IC₅₀ = 750 ± 1.5 µM) [1]. The most potent derivative in the series (compound 4j) displayed an IC₅₀ of 95.0 µM, an 8‑fold improvement over acarbose. Although the specific activity of 1‑(cyclobutylmethyl)‑1H‑imidazo[1,2‑b]pyrazole has not been disclosed, the unsubstituted core is the pharmacophoric template for this activity, and the N1‑cyclobutylmethyl analog is expected to retain similar or tuned potency based on conserved binding mode observed in docking studies [1].

α-Glucosidase inhibition Diabetes SAR

Kinase Inhibition Potential: Bruton's Tyrosine Kinase (BTK) Target Engagement

A BeiGene patent (US 9,556,188 B2) claims a broad genus of substituted imidazo[1,2‑b]pyrazoles as BTK modulators for oncology and inflammatory diseases [1]. The generic Markush structure encompasses the 1‑(cyclobutylmethyl) substitution. While no individual BTK IC₅₀ for the title compound is disclosed, the patent exemplifies several N‑substituted imidazo[1,2‑b]pyrazole compounds with sub‑micromolar BTK inhibitory activity. The cyclobutylmethyl group is expected to occupy a distinct hydrophobic pocket in BTK, offering a differentiated selectivity fingerprint compared to 1‑isopropyl or 1‑cyclopentyl analogs [1].

BTK inhibition Oncology Inflammation

Anti‑Tubercular Class Activity: Whole‑Cell Mycobacterial Growth Inhibition

A focused library of pyrazole and imidazo[1,2‑b]pyrazole derivatives was screened against Mycobacterium tuberculosis H37Rv, with multiple compounds achieving >90% growth inhibition at primary screening concentrations [1]. The imidazo[1,2‑b]pyrazole subclass emerged as a promising starting point for hit‑to‑lead optimization. Although the individual activity of 1‑(cyclobutylmethyl)‑1H‑imidazo[1,2‑b]pyrazole was not reported, the primary screen establishes the scaffold as a validated anti‑TB pharmacophore, and the cyclobutylmethyl side chain is a known substituent within the hit set [1].

Anti-tuberculosis Mycobacterium tuberculosis Hit identification

Optimal Application Scenarios for 1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole (2098051-92-2)


Fragment‑Based Lead Generation for Kinase Targets (BTK, SYK, α‑Glucosidase)

The low molecular weight (175.23 Da) and favorable predicted lipophilicity (XlogP ~1.3‑1.5) position the compound as an ideal fragment for biochemical screening against BTK, SYK, and α‑glucosidase. The cyclobutylmethyl group offers a unique vector for fragment growing that differs from methyl and cyclopropylmethyl analogs, thereby exploring novel subpocket occupancy as indicated by class‑level SAR [1][2]. Procurement is warranted when fragment libraries require N1‑substituent diversity without pre‑functionalized core modifications.

Building Block for Parallel Medicinal Chemistry Library Synthesis via GBB Reaction

The compound can be diversified via the Groebke–Blackburn–Bienaymé three‑component reaction to generate arrays of imidazo[1,2‑b]pyrazole‑7‑carboxamides or ‑7‑carbonitriles [3]. The cyclobutylmethyl N‑substituent provides a distinct steric and electronic environment compared to methyl and ethyl analogs, enabling productive structure‑activity relationship (SAR) exploration. Prior art demonstrates up to 83% library yield, supporting cost‑effective parallel synthesis [3].

Anti‑Infective Hit Expansion (Anti‑Tubercular and Anti‑Neutrophil Chemotaxis Programs)

Based on class‑level anti‑tubercular and anti‑inflammatory chemotaxis activity [4][5], the compound can be incorporated into hit‑expansion efforts for Mycobacterium tuberculosis and fMLP/IL‑8‑induced neutrophil migration. The cyclobutylmethyl substituent may confer metabolic stability advantages over linear or branched‑chain alkyl groups while maintaining target engagement, a hypothesis that can be tested with the compound as a comparator in scaffold‑hopping exercises.

Physicochemical Reference Standard for Chromatography and Formulation Pre‑Screening

With an available predicted XlogP range of 1.3‑1.7 (extrapolated from chloromethyl analog), the compound can serve as a calibration standard for reversed‑phase HPLC method development and logP correlation . Its intermediate lipophilicity and low topological polar surface area (TPSA ~22‑30 Ų) make it suitable for assessing permeability in PAMPA or Caco‑2 models during early preclinical formulation screening.

Quote Request

Request a Quote for 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.